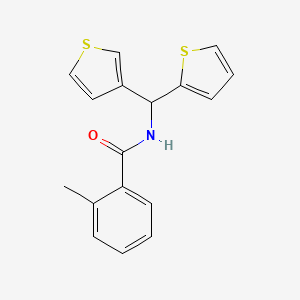![molecular formula C26H26N6O3S B2708947 2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑[3,4-c]吡嗪-3-基)硫)-N-(4-甲氧基苯基)乙酰胺 CAS No. 1223815-82-4](/img/no-structure.png)
2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑[3,4-c]吡嗪-3-基)硫)-N-(4-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (PTPs) are a class of compounds designed as adenosine receptor antagonists . They have been used to develop functionalized ligands to target adenosine receptors . These compounds have shown promising results in the development of multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .
Synthesis Analysis
The PTP scaffold was chosen as a pharmacophore for the adenosine receptors. It was substituted at the 5 position with reactive linkers of different lengths. These compounds were then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .Molecular Structure Analysis
The preferred binding mode at the single receptor was driven by the substitution present at the 5 position .Chemical Reactions Analysis
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors. It was substituted at the 5 position with reactive linkers of different lengths .科学研究应用
合成与化学性质
对具有相似结构特征的化合物的研究集中在合成包含各种部分的新型杂环化合物上。例如,已经使用一系列光谱技术合成和鉴定了包含噻二唑、吡唑和三唑并[3,4-c]吡嗪结构的化合物。基于它们的化学性质和反应性,探索了这些化合物在潜在应用中的潜力(Fadda 等人,2017)。
生物活性
对结构相似的化合物的生物学评估揭示了广泛的活性,范围从杀虫到抗菌特性。例如,合成了新型双[1,2,4]三唑并[3,4-b][1,3,4]恶二唑,并显示出对各种细菌的有效抑制活性,表明它们作为抗菌剂的潜力(Reddy 等人,2013)。此外,具有 1,2,4-三唑和吡唑片段的化合物表现出显着的药理潜力,表明它们在开发新的治疗剂中用途(Fedotov 等人,2022)。
抗癌和抗肿瘤特性
对类似化合物的研究也扩展到抗癌和抗肿瘤应用。已经探索了新型安替比林类杂环化合物的合成,以了解它们的抗癌和抗菌活性,一些化合物显示出作为抗癌剂的希望(利雅得等人,2013)。这表明此类结构在设计针对癌细胞的新药中的潜力。
酶抑制
另一条研究途径涉及设计和合成化合物作为酶抑制剂。例如,吡唑并[1,5-a]-1,3,5-三嗪衍生物已被评估为癌治疗靶点 Aurora-A 激酶的抑制剂,展示了该化合物在开发新型抗癌疗法中的效用(Shaaban 等人,2011)。
作用机制
Target of action
Compounds with a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core structure have been found to inhibit certain kinases, such as c-Met kinase . Therefore, it’s possible that “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide” might also target similar kinases.
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(4-methoxyphenyl)acetamide, which is synthesized from 4-methoxyaniline and acetic anhydride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "4-methoxyaniline", "acetic anhydride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a reducing agent such as iron powder and a solvent such as ethanol to form the corresponding amide. The amide is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide to form the corresponding azide. The azide is then reduced using hydrogen gas and palladium on carbon to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(4-methoxyphenyl)acetamide: 4-methoxyaniline is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the corresponding acetamide.", "Coupling of intermediates: The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(4-methoxyphenyl)acetamide intermediates are coupled using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine and a solvent such as dimethylformamide (DMF) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide." ] } | |
CAS 编号 |
1223815-82-4 |
分子式 |
C26H26N6O3S |
分子量 |
502.59 |
IUPAC 名称 |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H26N6O3S/c1-3-4-15-35-21-9-5-18(6-10-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)36-17-24(33)27-19-7-11-20(34-2)12-8-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,27,33) |
InChI 键 |
QLQIFHMZZBRFFT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)OC)C3=C2 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



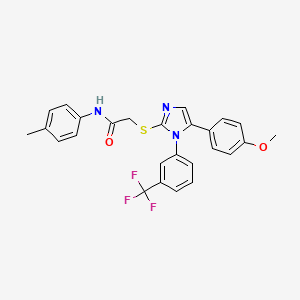

![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)
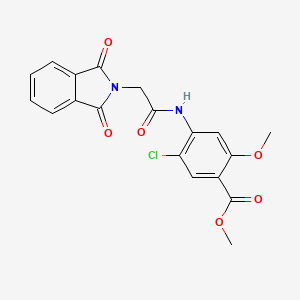
![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)
![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)

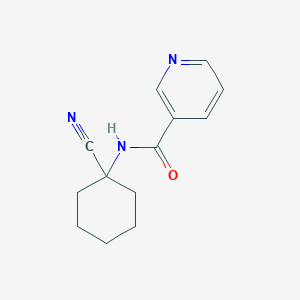

![N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)
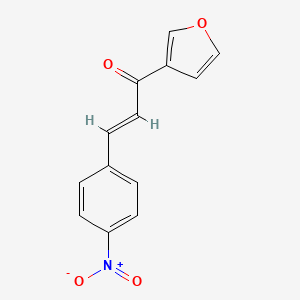
![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)
